三苯基膦钯配合物

描述

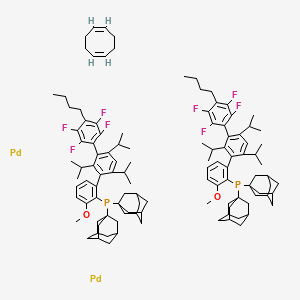

The AlPhos Palladium complex, also known as AlPhos Pd G6 Br, is a G6 Buchwald precatalyst . These precatalysts are air-stable, palladium-based oxidative addition complexes (OACs) that offer an alternative to the previously developed classes of palladacycle precatalysts .

Synthesis Analysis

The AlPhos Palladium complex can be synthesized from PdBr2 via the coordination addition and ligand substitution process . This process is aimed at developing more effective organophosphinopalladium catalysts for coupling reactions .

Molecular Structure Analysis

The AlPhos Palladium complex forms a unique monomeric structure . The structure is stabilized through a unique bonding motif, in which the AlPhos ligands bind to the metal through the adjacent phosphine and ylidic carbon site .

Chemical Reactions Analysis

The AlPhos Palladium complex serves as a highly efficient precatalyst for a series of C–C and C–X coupling reactions . Despite their simplicity, they can compete with the efficiency of more complex and less stable precatalysts .

科学研究应用

有机合成中的催化作用

三苯基膦钯配合物在有机合成中催化各种反应中起着至关重要的作用。它在苄基烷基化以及胺的N-烷基化和酮的α-烷基化中发挥了重要作用,展示了其在不同化学转化中的多功能性。例如,已经证明钯配合物可以有效催化苄基甲基碳酸酯的苄基烷基化,表明其在广泛的苄基化过程中具有潜力(Kuwano, Kondo, & Matsuyama, 2003)。此外,据报道,负载在二氧化硅上的钯-NiXantphos配合物是使用醇对胺进行N-烷基化和对酮进行α-烷基化的有效催化剂(Dang, Shan, Ramalingam, & Seayad, 2015)。

在能源和环境领域的应用

三苯基膦钯配合物在能源和环境科学领域有应用。例如,已经研究了钯在胺官能化氧化铝纳米粉上的吸附及其在能量和环境应用中的催化活性,包括还原4-硝基苯酚和Cr(VI)以及从氨硼烷产生氢气(Nagarjuna, Sharma, Rajesh, & Ganesan, 2017)。这证明了钯配合物在可持续工业加工和环境管理中的潜力。

在钯化学和催化中的作用

有机钯(IV)化学,包括三苯基膦钯配合物,为理解有机金属化学和催化中的反应机理提供了一个丰富的研究领域。这些配合物提供了研究氧化加成和还原消除反应机理以及金属中心之间的烷基交换的系统,这对于开发新的催化过程具有重要意义(Canty, 1992)。

三阶非线性光学性质

钯金属有机配合物表现出三阶非线性光学性质,使其适用于高灵敏度光子器件。研究表明,钯配合物具有非线性吸收系数和折射率,表明其在光电和光子学中具有潜在应用(Manjunatha, Dileep, Umesh, & Bhat, 2013)。

作用机制

Action Environment

Environmental factors play a crucial role in the efficacy and stability of the AlPhos Palladium complex. Reaction conditions (temperature, solvent, and atmosphere) influence its performance. For instance, some reactions require an inert atmosphere (such as nitrogen) to prevent unwanted side reactions.

未来方向

The AlPhos Palladium complex, with its unique properties and high efficiency in catalyzing various reactions, opens up new opportunities for exploration and discovery within the broad materials community . Its use in the synthesis of fluorine-containing aromatic compounds has been a long-standing challenge in organic synthesis , and its successful application could lead to significant advancements in this field.

属性

IUPAC Name |

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZWOCALMAXSHW-JXNOXZOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H146F8O2P2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1951.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289648.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)

![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)

![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)